2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
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Overview
Description
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 3,5-difluoroaniline with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then subjected to cyclization and subsequent condensation reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3,5-Dichlorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
- 2-(((3,5-Dibromophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
- 2-(((3,5-Dimethylphenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
Uniqueness
Compared to its analogs, 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability and bioavailability, making it a more potent and effective candidate for various applications.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)iminomethyl]-5-ethyl-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-2-9-3-14(19)13(15(20)4-9)8-18-12-6-10(16)5-11(17)7-12/h5-9,19H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIWMYZZHOUZIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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